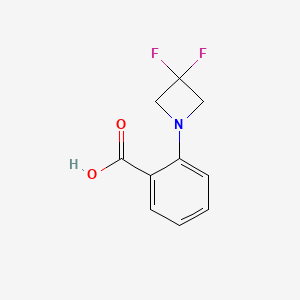

2-(3,3-Difluoroazetidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOQCYAYEWSDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure

The compound features a benzoic acid moiety substituted with a difluoroazetidine group, which is believed to enhance its biological activity through various mechanisms.

Recent studies have highlighted several potential mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may target dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in pathogens like Mycobacterium tuberculosis .

- Protein Degradation Pathways : It has been suggested that derivatives of benzoic acid can modulate protein degradation systems, particularly the ubiquitin-proteasome and autophagy-lysosome pathways . This modulation can lead to enhanced cellular proteostasis and may have implications in aging and cancer therapies.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzoic acid derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 15–30 µg/mL.

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated that it reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. Modifications to the azetidine ring and the benzoic acid moiety were found to enhance potency against specific targets while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets. Notably, it has been identified as a promising candidate for the development of inhibitors targeting salt-inducible kinases (SIKs), which are implicated in various diseases, including cancer and metabolic disorders.

Case Study: SIK Inhibition

Research has shown that derivatives of 2-(3,3-Difluoroazetidin-1-yl)benzoic acid exhibit selective inhibition of SIK2 and SIK3. For instance, analogs containing difluoroazetidine groups have demonstrated improved potency against these kinases compared to other structural variants. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine moiety significantly enhance inhibitory activity, making these compounds valuable for further pharmacological exploration .

Antimalarial Activity

Another area of application for this compound is in the search for new antimalarial agents. The unique properties of this compound have led to its evaluation in high-throughput screening campaigns aimed at identifying effective treatments against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Screening

In a study focusing on novel DHODH inhibitors, the compound was tested alongside other derivatives for efficacy against P. falciparum. The results indicated that certain modifications to the benzoic acid structure could lead to enhanced activity against both blood and liver stages of the parasite lifecycle. This dual-stage efficacy is critical for developing comprehensive malaria prophylaxis strategies .

Optical Imaging Probes

The compound's azetidine structure also lends itself to applications in molecular imaging. Its derivatives are being explored as fluorescent probes for imaging biological targets, particularly in cancer research.

Case Study: Imaging Applications

In the context of designing optical imaging agents, researchers have synthesized azetidine-substituted compounds that exhibit favorable properties for use as fluorescent tags. These compounds can be employed to visualize specific proteins or cellular processes in real-time, aiding in the early detection and monitoring of diseases such as cancer .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification Type | Structural Change | Effect on Activity |

|---|---|---|

| Azetidine Substituent | Difluoromethyl group | Increased potency against SIKs |

| Benzoic Acid Moiety | Various alkyl substitutions | Enhanced selectivity and efficacy against P. falciparum |

| Fluorescent Tagging | Incorporation of fluorophores | Improved imaging capabilities |

Comparison with Similar Compounds

Key Observations :

- Ring Size and Strain : The azetidine ring in the target compound introduces steric constraints absent in six-membered morpholine derivatives (e.g., 3-Fluoro-4-morpholinylbenzoic acid). This strain may enhance reactivity or alter binding pocket interactions .

- Electron-Withdrawing Effects: Fluorine atoms on azetidine increase polarity and metabolic stability compared to non-fluorinated analogs like 2-benzoylbenzoic acid. This property is advantageous in drug design for reducing oxidative metabolism .

- Hydrophobicity : The difluoroazetidine group is less polar than sulfonated benzoic acids (e.g., 2-(sulfooxy)benzoic acid) but more lipophilic than morpholine derivatives, suggesting balanced membrane permeability .

2.3. Physicochemical and Pharmacokinetic Properties

- Solubility : The difluoroazetidine group likely increases logP compared to polar sulfonated derivatives (e.g., 2-(sulfooxy)benzoic acid) but reduces it relative to aromatic benzoyl analogs. This balance may improve oral bioavailability .

- Metabolic Stability: Fluorine substitution resists cytochrome P450-mediated oxidation, a critical advantage over non-fluorinated heterocycles like piperazine or morpholine derivatives .

Preparation Methods

Direct Nucleophilic Substitution on Halogenated Benzoic Acid Derivatives

One common approach involves nucleophilic substitution of a halogenated benzoic acid or benzoic acid derivative by 3,3-difluoroazetidine or its hydrochloride salt. This method typically uses base-mediated conditions to facilitate the displacement of halogen by the azetidine nitrogen.

-

- Reagents: 3,3-difluoroazetidine hydrochloride, 2-bromomethyl-5-chlorobenzonitrile (or related halogenated benzoic acid derivatives)

- Base: N-ethyl-N,N-diisopropylamine or triethylamine (TEA)

- Solvent: Dichloromethane (CH2Cl2) or methanol (MeOH)

- Temperature: Room temperature to 60°C

- Reaction time: 2 to 17 hours depending on substrate and conditions

-

- Mix 3,3-difluoroazetidine hydrochloride with the halogenated benzoic acid derivative in the chosen solvent.

- Add base to neutralize the hydrochloride and promote nucleophilicity.

- Stir the reaction mixture at controlled temperature for the required time.

- Work-up involves extraction, washing with water and brine, drying over sodium sulfate, and concentration.

- Purification by chromatography or recrystallization yields the desired product.

Amide Coupling Using Carbodiimide-Mediated Activation

Another approach involves coupling 3,3-difluoroazetidine hydrochloride with benzoic acid derivatives activated by carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or HATU, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency.

-

- Reagents: Benzoic acid derivative, 3,3-difluoroazetidine hydrochloride

- Activators: EDCI or HATU, HOBt

- Base: DIPEA (N,N-diisopropylethylamine)

- Solvent: Dichloromethane (CH2Cl2) or DMF

- Temperature: Room temperature

- Reaction time: Overnight (12–24 hours)

-

- Dissolve benzoic acid derivative in solvent.

- Add carbodiimide reagent and HOBt, stir briefly.

- Add base and 3,3-difluoroazetidine hydrochloride.

- Stir at room temperature overnight.

- Work-up by aqueous extraction, drying, and concentration.

- Purify by column chromatography to isolate the amide-linked product.

Lithiation and Carboxylation of Difluorobenzene Precursors

A more indirect but industrially scalable method involves the preparation of difluoro-substituted benzoic acids via metalation of difluorobenzene derivatives followed by carboxylation with carbon dioxide.

-

- Metalation of o-difluorobenzene using organolithium reagents such as s-butyllithium in tetrahydrofuran (THF) at low temperatures (-80 to -70°C).

- Reaction of the resulting difluorobenzene lithium intermediate with carbon dioxide at -65 to -60°C to introduce the carboxyl group.

- Acidification with diluted hydrochloric acid (10–30%) at 20–22°C to yield 2,3-difluorobenzoic acid.

- Purification by crystallization and washing to achieve high purity (up to 99.5%) and good yield (~90%).

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution on halogenated benzoic acids | 3,3-Difluoroazetidine HCl, base (TEA/DIEA), CH2Cl2 or MeOH, 20–60°C, 2–17 h | 32–68.8 | Moderate to good yield, simple operation |

| Amide coupling via carbodiimide activation | Benzoic acid derivative, EDCI/HATU, HOBt, DIPEA, CH2Cl2/DMF, RT, overnight | Up to ~69 | High selectivity, suitable for complex molecules |

| Lithiation and carboxylation of difluorobenzene | s-Butyllithium, THF, -80 to -60°C, CO2, acidification with HCl | ~90 | High purity, industrial scalability |

Research Findings and Considerations

- The nucleophilic substitution method is straightforward but may require optimization of base and solvent to maximize yield and minimize side reactions.

- Carbodiimide-mediated amide coupling is widely used in medicinal chemistry for its mild conditions and compatibility with sensitive functional groups.

- Lithiation-carboxylation is a robust industrial method for preparing difluorobenzoic acids, which can serve as precursors for further functionalization, including azetidine substitution.

- The difluoroazetidine moiety is typically introduced as a hydrochloride salt to improve handling and reactivity.

- Reaction temperature control is critical, especially in lithiation steps, to avoid side reactions and decomposition.

- Purification often involves crystallization or chromatography to achieve the desired purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,3-Difluoroazetidin-1-yl)benzoic acid, and how is structural confirmation achieved?

- Synthesis : Typical routes involve coupling 3,3-difluoroazetidine with a benzoic acid derivative via nucleophilic substitution or transition metal-catalyzed reactions. For example, ester intermediates may be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid .

- Characterization :

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement and ORTEP-III for visualization .

- NMR spectroscopy : and NMR confirm fluorine substitution and azetidine ring integration.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Which physicochemical properties are critical for evaluating this compound in research settings?

- Key properties include solubility (in polar solvents like DMSO or aqueous buffers), pKa (predicted via computational tools like ChemAxon), and logP (experimentally determined via HPLC). NIST databases provide reference data for analogous fluorinated benzoic acids .

- Example Table :

| Property | Method/Reference | Typical Value |

|---|---|---|

| Solubility in DMSO | Experimental (UV-Vis) | >50 mg/mL |

| pKa | Computational (PubChem) | ~3.2 (carboxylic acid) |

| logP | HPLC (NIST) | 1.8 ± 0.2 |

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

- Use SHELXL’s restraints for bond lengths/angles in azetidine rings to resolve disorder. Compare multiple datasets and apply twin refinement if twinning is detected (e.g., via R factor analysis). Cross-validate with DFT-calculated geometries .

- Case Study : Discrepancies in fluorine positional parameters may arise from thermal motion; applying anisotropic displacement models improves accuracy .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Stepwise Optimization :

- Coupling Reaction : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos) to enhance azetidine activation .

- Purification : Use preparative HPLC with C18 columns to isolate intermediates, minimizing side products.

- Example Yield Improvement :

| Condition | Catalyst | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | DMF, 80°C | 72 |

| PdCl₂/BINAP | THF, 70°C | 58 |

Q. How does the 3,3-difluoroazetidine moiety influence the compound’s bioactivity compared to other substituents?

- The difluoroazetidine group enhances metabolic stability by resisting oxidative degradation (vs. non-fluorinated analogs). Fluorine’s electronegativity also modulates electron density, affecting binding to targets like enzymes or receptors.

- Bioactivity Assays :

- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using fluorometric assays, referencing salicylic acid derivatives as benchmarks .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains .

Q. What analytical approaches resolve discrepancies in purity assessments during synthesis?

- Combined Techniques :

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted azetidine).

- NMR : Quantify residual fluorinated byproducts.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.